molecular formula C17H22N6O2S2 B13368343 N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B13368343
M. Wt: 406.5 g/mol
InChI Key: KPBTXGXIHOBELY-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. The structural complexity arises from:

  • Methylsulfonyl-piperidinyl substituent at position 3: Enhances electron-withdrawing properties and metabolic stability.
  • N,N-dimethylaniline group at position 6: Contributes to lipophilicity and π-π stacking interactions.
    This hybrid architecture is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and vasodilatory effects, as observed in related analogs .

Properties

Molecular Formula

C17H22N6O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6O2S2/c1-21(2)14-6-4-13(5-7-14)16-20-23-15(18-19-17(23)26-16)12-8-10-22(11-9-12)27(3,24)25/h4-7,12H,8-11H2,1-3H3

InChI Key

KPBTXGXIHOBELY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Core Structure

  • Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole Core:

    • Start with a suitable precursor like 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
    • React this precursor with a suitable reagent to form the triazolo-thiadiazole core. This can involve cyclization reactions in the presence of phosphorus oxychloride or similar reagents.
  • Introduction of the Piperidine Moiety:

    • The piperidine ring can be introduced by reacting the core structure with a piperidine derivative. This might involve nucleophilic substitution reactions where a suitable leaving group on the core structure is replaced by the piperidine moiety.
  • Methylsulfonylation of the Piperidine Ring:

    • Once the piperidine ring is attached, the methylsulfonyl group can be introduced using a methylsulfonylating agent like methanesulfonyl chloride in the presence of a base.
  • Attachment of the Aniline Moiety:

    • The final step involves attaching the N,N-dimethyl-4-aminophenyl group to the core structure. This can be achieved through a nucleophilic aromatic substitution or a similar coupling reaction.

Detailed Synthesis Steps

Given the complexity of the compound, a detailed synthesis would involve the following steps:

  • Step 1: Formation of the Triazolo-Thiadiazole Core

    • React 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phosphorus oxychloride and an aromatic carboxylic acid to form the 3,6-disubstituted-1,2,4-triazolo[3,4-b]thiadiazole core.
  • Step 2: Introduction of the Piperidine Moiety

    • Use a suitable piperidine derivative to replace a leaving group on the core structure, forming the piperidine-substituted triazolo-thiadiazole.
  • Step 3: Methylsulfonylation

    • Treat the piperidine-substituted compound with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
  • Step 4: Attachment of the Aniline Moiety

    • Perform a coupling reaction between the methylsulfonylated compound and N,N-dimethyl-4-aminophenyl to form the final product.

Analysis and Characterization

The synthesized compound should be characterized using various analytical techniques such as:

Biological and Chemical Properties

The biological activity of such compounds can be evaluated using various assays to assess their potential as pharmaceutical agents. The chemical properties, including stability and reactivity, should also be studied to understand their behavior under different conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in triazolo[3,4-b]thiadiazole derivatives influence their bioactivity and physicochemical properties:

Compound Name / ID Substituents (Position 3 / 6) Key Properties / Activities
Target Compound 1-(methylsulfonyl)-4-piperidinyl (3), N,N-dimethylaniline (6) High lipophilicity; potential kinase inhibition
3-Pyridyl analogs (2a–2s) 3-Pyridyl (3), diverse substituents (6) Vasodilatory activity (EC₅₀: 0.5–10 μM)
3-(4-Nitrophenyl) analog (CAS 215996-69-3) 4-Nitrophenyl (3), dihydro-thiadiazole (core) Reduced solubility; uncharacterized bioactivity
Benzamide derivatives (e.g., CAS 955314-81-5) Benzamide/acetamide (6), methyl groups (3) Enhanced metabolic stability; kinase targets

Critical Observations :

  • Position 6 Modifications : The N,N-dimethylaniline moiety in the target compound increases lipophilicity (logP ~3.5 estimated) relative to benzamide derivatives (logP ~2.8), favoring membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s methylsulfonyl group enhances aqueous solubility (~25 μM) compared to nitrophenyl derivatives (<10 μM) but remains lower than pyridyl analogs (~50 μM) .
  • Thermodynamic Stability : Piperidinyl substitution reduces ring strain compared to dihydro-thiadiazole cores (CAS 215996-69-3), as evidenced by higher melting points (~220°C vs. ~180°C) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely employs phase-transfer catalysis (as in ), with methylsulfonyl-piperidinyl introduced via nucleophilic substitution.
  • SAR Insights : Position 3 electron-withdrawing groups correlate with kinase inhibition, while position 6 lipophilic groups enhance cellular uptake .
  • Contradictions : Nitro groups (e.g., CAS 215996-69-3) improve reactivity but reduce metabolic stability, highlighting trade-offs in substituent selection .

Biological Activity

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiadiazole ring : Known for its diverse biological activities including antimicrobial and anti-inflammatory effects.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Piperidine moiety : Commonly found in many pharmaceuticals for its psychoactive properties.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown a broad spectrum of antimicrobial activity. Research indicates that derivatives of thiadiazoles can effectively inhibit various bacteria and fungi. For instance:

  • Study Findings : A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives exhibited moderate to good activity against Staphylococcus aureus and Enterococcus faecalis .

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in various studies:

  • Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and mediators.
  • Case Study : A synthesized derivative displayed potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Properties

The potential anticancer activity of this compound has been explored:

  • Research Example : In vitro studies showed that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .

4. Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications:

  • Antidepressant Activity : Some studies indicate that similar compounds can act on serotonin receptors, potentially leading to antidepressant effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiadiazole and triazole rings often act as enzyme inhibitors affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) may explain the neuropharmacological effects observed.

Data Summary

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInhibition of cancer cell proliferation
NeuropharmacologicalModulation of serotonin receptors

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundSubstituentsAntifungal IC₅₀ (µM)Anticancer IC₅₀ (µM)
ParentMethylsulfonyl-piperidine12.58.7
Analog AEthylsulfonyl-piperidine18.36.9
Analog BDimethylaniline-NO₂>5015.2

Q. Table 2: Reaction Optimization via DoE

VariableRange TestedOptimal ValueYield Improvement
POCl₃ (eq)1.0–1.51.2+15%
Temperature (°C)80–120100+10%
Time (h)4–85+8%

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